Fenilpiridazini

Phenylpyridazines are a class of organic compounds that exhibit significant structural diversity and potential applications in various fields, including medicinal chemistry and materials science. These compounds feature a phenyl ring attached to a pyridazine moiety, giving rise to unique electronic properties and versatile functional groups for modification. Due to their aromatic nature, phenylpyridazines often display good solubility and stability, making them promising candidates for drug development. They have been explored in the treatment of neurological disorders, inflammation, and cancer due to their ability to modulate protein-protein interactions and inhibit specific enzymes. Additionally, phenylpyridazines are utilized in the synthesis of polymers and electronic materials owing to their potential as electron donors or acceptors, contributing to novel applications in photovoltaics and sensors. The synthetic versatility of these compounds allows for facile modification, enabling the tailoring of their physicochemical properties to meet specific needs across multiple industries.

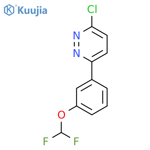

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

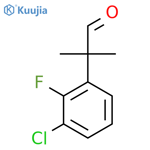

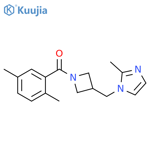

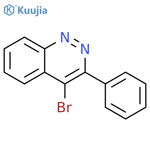

|

Cinnoline, 4-bromo-3-phenyl- | 157868-96-7 | C14H9BrN2 |

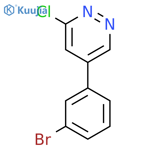

|

5-(3-bromophenyl)-3-chloropyridazine | 660425-13-8 | C10H6BrClN2 |

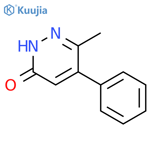

|

6-methyl-5-phenylpyridazin-3(2H)-one | 63795-91-5 | C11H10N2O |

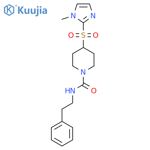

|

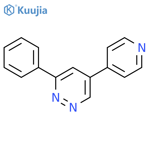

Pyridazine, 3-phenyl-5-(4-pyridinyl)- | 660393-40-8 | C15H11N3 |

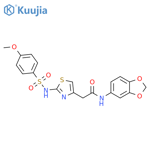

|

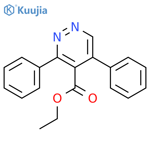

4-Pyridazinecarboxylic acid, 3,5-diphenyl-, ethyl ester | 660423-56-3 | C19H16N2O2 |

|

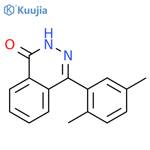

4-(2,5-dimethylphenyl)-1,2-dihydrophthalazin-1-one | 93517-76-1 | C16H14N2O |

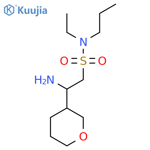

|

6-(3,4-dimethoxyphenyl)pyridazin-3-ol | 55901-95-6 | C12H12N2O3 |

|

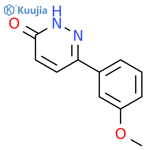

6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one | 76970-15-5 | C11H10N2O2 |

|

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine | 1156364-97-4 | C11H7ClF2N2O |

|

3-chloro-6-(2,5-dimethylphenyl)pyridazine | 64262-75-5 | C12H11ClN2 |

Letteratura correlata

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornitori consigliati

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati